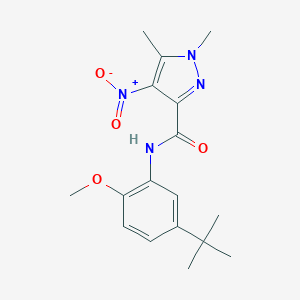![molecular formula C13H11Cl2F2N3O B213655 N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as DFP-10825, is a novel compound that has shown potential in various scientific research applications.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide works by inhibiting the aggregation of amyloid beta peptides through the formation of stable complexes with the peptides. This prevents the peptides from forming toxic oligomers, which are known to contribute to the development of Alzheimer's disease. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of amyloid beta peptide aggregation, anti-inflammatory effects, and antioxidant effects. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide in lab experiments is its ability to inhibit amyloid beta peptide aggregation, which makes it a potential therapeutic agent for neurodegenerative diseases. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of other diseases. However, one limitation of using N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide in lab experiments is its relatively new status as a compound, which means that there is limited information available on its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide. One potential direction is to explore its therapeutic potential for other diseases, such as cancer and cardiovascular disease, which could benefit from its anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the pharmacokinetics and toxicity of N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, which could help to inform its potential use as a therapeutic agent. Finally, research could also focus on developing new derivatives of N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide that have improved pharmacological properties and therapeutic potential.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, followed by the conversion of the resulting intermediate to the final product using acetic anhydride and acetic acid.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have potential in various scientific research applications, including the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can inhibit the aggregation of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of other diseases.
Propiedades
Nombre del producto |
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide |
|---|---|
Fórmula molecular |
C13H11Cl2F2N3O |
Peso molecular |
334.15 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide |
InChI |
InChI=1S/C13H11Cl2F2N3O/c1-7-4-11(13(16)17)19-20(7)6-12(21)18-8-2-3-9(14)10(15)5-8/h2-5,13H,6H2,1H3,(H,18,21) |
Clave InChI |
QWOZTJVNHUWYTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)F |
SMILES canónico |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


